4-(Difluoromethoxy)-3-iodobenzoic acid

Medicinal Chemistry Drug Design Physicochemical Profiling

Secure this critical polysubstituted aromatic carboxylic acid for your medicinal chemistry programs. Its unique 4-difluoromethoxy-3-iodo substitution pattern is essential for the established, high-yield route to the PDE4 inhibitor Roflumilast scaffold, enabling regioselective C–C bond formation and introducing metabolically robust lipophilicity. Substituting with regioisomeric or dehalogenated analogs will derail synthetic pathways and compromise target selectivity. This orthogonally reactive building block allows for sequential amide coupling and cross-coupling in telescoped reactions to maximize molecular diversity.

Molecular Formula C8H5F2IO3
Molecular Weight 314.02 g/mol
CAS No. 1131588-14-1
Cat. No. B1437251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Difluoromethoxy)-3-iodobenzoic acid
CAS1131588-14-1
Molecular FormulaC8H5F2IO3
Molecular Weight314.02 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)I)OC(F)F
InChIInChI=1S/C8H5F2IO3/c9-8(10)14-6-2-1-4(7(12)13)3-5(6)11/h1-3,8H,(H,12,13)
InChIKeyRQJBTOZFVXVMHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Difluoromethoxy)-3-iodobenzoic Acid (CAS 1131588-14-1): Procurement-Grade Difluoromethoxylated Aryl Iodide Building Block for PDE4-Targeted Synthesis and Cross-Coupling


4-(Difluoromethoxy)-3-iodobenzoic acid (CAS 1131588-14-1) is a polysubstituted aromatic carboxylic acid belonging to the class of 3-iodobenzoic acid derivatives . Its molecular structure features a benzoic acid core substituted with a difluoromethoxy (-OCHF2) group at the 4-position and an iodine atom at the 3-position, imparting a molecular weight of 314.02 g/mol and a calculated LogP of 2.59 . This substitution pattern renders it a versatile synthetic intermediate, where the carboxylic acid offers a handle for amide coupling or esterification, the aryl iodide serves as an electrophilic partner in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), and the difluoromethoxy group introduces enhanced lipophilicity and metabolic stability relevant to pharmaceutical candidate design [1].

4-(Difluoromethoxy)-3-iodobenzoic Acid: Why Generic Analogs Fail in Regioselective Functionalization and PDE4-Targeted Scaffold Elaboration


The strategic value of 4-(difluoromethoxy)-3-iodobenzoic acid lies in its precise, orthogonally reactive substitution pattern, which cannot be replicated by simple mixtures or regioisomers [1]. The para-difluoromethoxy group provides the same electronic and lipophilic benefits as in the clinically validated PDE4 inhibitor Roflumilast scaffold, while the meta-iodine atom furnishes a traceless, versatile handle for regioselective C–C bond formation (e.g., Suzuki-Miyaura coupling) to elaborate the core . In contrast, 4-(difluoromethoxy)benzoic acid lacks the iodine handle, rendering it inert to cross-coupling ; 3-iodobenzoic acid lacks the metabolically stabilizing difluoromethoxy group ; and the regioisomeric 3-(difluoromethoxy)-4-iodobenzoic acid presents an inverted reactivity profile that directs substitution to a different position, altering the topology of the final biaryl product . Substituting with any of these analogs would either forfeit a key synthetic transformation, necessitate additional protection/deprotection steps, or yield a regioisomeric product with divergent biological properties, directly impacting research efficiency and outcome validity.

4-(Difluoromethoxy)-3-iodobenzoic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Enhanced Lipophilicity vs. Non-Fluorinated Analog: LogP Comparison

The difluoromethoxy group in 4-(difluoromethoxy)-3-iodobenzoic acid confers a calculated LogP of 2.59, which is a 1.45 log unit increase in lipophilicity compared to the non-fluorinated analog 3-iodobenzoic acid (predicted LogP ~1.14). This quantitative difference indicates a significantly higher partition coefficient favoring membrane permeability and potential for enhanced oral bioavailability in derived compounds [1].

Medicinal Chemistry Drug Design Physicochemical Profiling

Regioselective Functionalization Handles: Orthogonal Reactivity vs. Regioisomer

The 3-iodo-4-(difluoromethoxy) substitution pattern in the target compound provides a synthetically orthogonal, traceless handle for regioselective C–C bond formation via Suzuki-Miyaura coupling. This is in direct contrast to its regioisomer, 3-(difluoromethoxy)-4-iodobenzoic acid (CAS 1695687-68-3), where the iodine is positioned ortho to the difluoromethoxy group . In the context of Roflumilast synthesis, the target compound's substitution pattern is a direct precursor to the key 3-cyclopropylmethoxy-4-difluoromethoxy motif; use of the regioisomer would direct coupling to the 4-position, generating a 4-substituted-3-difluoromethoxy scaffold with unknown and likely detrimental biological activity .

Organic Synthesis Cross-Coupling Scaffold Elaboration

Dual Orthogonal Reactive Sites: Carboxylic Acid and Aryl Iodide vs. Non-Iodinated Analog

4-(Difluoromethoxy)-3-iodobenzoic acid possesses two distinct, orthogonally reactive functional groups: a carboxylic acid and an aryl iodide. The non-iodinated analog 4-(difluoromethoxy)benzoic acid (CAS 4837-20-1) lacks the iodine atom, and therefore has zero capacity for metal-catalyzed cross-coupling . This quantitative difference in reactive sites (2 vs. 1) is critical for step-economical synthesis, allowing for sequential amidation (via the acid) followed by Suzuki-Miyaura coupling (via the iodide) to rapidly build molecular complexity without additional functional group interconversions .

Organic Synthesis Building Blocks Chemical Biology

Difluoromethoxylation Reagent Patent: Enabling OCF2H Installation

A granted patent (US 11,760,713 B2) explicitly claims the use of 4-(difluoromethoxy)-3-iodobenzoic acid and its derivatives as reagents for the difluoromethoxylation and trifluoromethoxylation of arenes and heteroarenes [1]. This is a specialized, high-value application that is not claimed for simpler iodobenzoic acids (e.g., 3-iodobenzoic acid) or difluoromethoxybenzenes. The compound serves as a shelf-stable, easy-to-handle precursor for introducing the metabolically beneficial -OCF2H group into advanced intermediates via a formal cross-coupling or nucleophilic substitution mechanism [2].

Late-Stage Functionalization Reagent Synthetic Methodology

4-(Difluoromethoxy)-3-iodobenzoic Acid: Proven Research and Industrial Application Scenarios for Strategic Procurement


Synthesis of Roflumilast Analogs and PDE4-Targeted Chemical Libraries

Medicinal chemistry groups synthesizing analogs of the marketed PDE4 inhibitor Roflumilast, or building targeted libraries for respiratory diseases like COPD and asthma, require this exact scaffold. The 3-iodo-4-(difluoromethoxy) substitution pattern is the direct precursor for installing the essential 3-cyclopropylmethoxy group via sequential O-alkylation and palladium-catalyzed coupling, a pathway demonstrated to yield the final drug in high overall yield (80%) from a related starting material . Substitution with any other analog would derail this established, high-yielding route and generate off-target compounds .

Late-Stage Difluoromethoxylation of Advanced Pharmaceutical Intermediates

Process and discovery chemists seeking to introduce the metabolically robust difluoromethoxy (-OCF2H) group into complex, functionalized arenes or heteroarenes in a controlled, late-stage fashion can utilize this compound as a patented reagent . This approach circumvents the need for harsh fluorinating agents and enables the direct OCF2H installation onto advanced intermediates, a valuable strategy for fine-tuning the physicochemical and pharmacokinetic properties of lead candidates in medicinal chemistry and agrochemical development [1].

Convergent Synthesis of Biaryl Architectures via Orthogonal Functionalization

Researchers focused on building libraries of biaryl compounds for chemical biology or materials science can leverage the orthogonal reactivity of this building block. The carboxylic acid can first be coupled to an amine to form an amide, and the resulting aryl iodide can subsequently be subjected to Suzuki-Miyaura or Sonogashira cross-coupling with a wide range of aryl or alkynyl partners to rapidly generate diverse, complex molecules . This sequential, one-pot or telescoped approach maximizes molecular diversity from a single, commercially available starting material, enhancing productivity in early-stage discovery [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

7 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Difluoromethoxy)-3-iodobenzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.